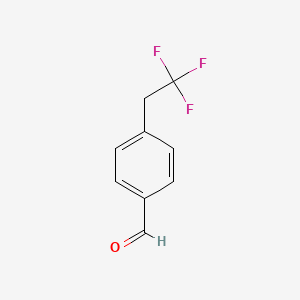

4-(2,2,2-Trifluoroethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNRZZHBBBWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360594-78-0 | |

| Record name | 4-(2,2,2-trifluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,2,2-Trifluoroethyl)benzaldehyde physical properties

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)benzaldehyde

Introduction: A Versatile Fluorinated Building Block

4-(2,2,2-Trifluoroethyl)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structure is characterized by a benzaldehyde core substituted with a 2,2,2-trifluoroethyl group at the para position. The incorporation of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules is a well-established strategy to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The aldehyde functional group provides a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, making this compound a valuable intermediate for the synthesis of complex, high-value molecules.[2] This guide offers a comprehensive overview of its physical properties, spectroscopic signature, synthesis, and safe handling protocols, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis and research. The physical and spectroscopic properties of 4-(2,2,2-Trifluoroethyl)benzaldehyde are summarized below.

Physicochemical Properties

A compilation of the core physical and chemical identifiers for 4-(2,2,2-Trifluoroethyl)benzaldehyde is presented in Table 1. These properties are essential for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1360594-78-0 | [3][4] |

| Molecular Formula | C₉H₇F₃O | [5] |

| Molecular Weight | 188.15 g/mol | [5] |

| IUPAC Name | 4-(2,2,2-trifluoroethyl)benzaldehyde | [3] |

| Appearance | Not specified; likely a solid or liquid at room temperature. | |

| Purity | Commercially available up to ≥98% | [3][4] |

| Predicted XlogP | 2.8 | [5] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 4-(2,2,2-Trifluoroethyl)benzaldehyde.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear signature of the molecule's structure. The aldehyde proton (-CHO) is expected to appear as a singlet significantly downfield, typically around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.[6] The aromatic protons will appear as two distinct doublets in the aromatic region (approximately δ 7.4-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene protons (-CH₂CF₃) will resonate as a quartet due to coupling with the three adjacent fluorine atoms.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde at approximately δ 192-193 ppm.[7] Other distinct signals would correspond to the quaternary and protonated carbons of the aromatic ring, and the methylene carbon, which would exhibit splitting due to coupling with the fluorine atoms.

-

FT-IR Spectroscopy : The infrared spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, expected in the range of 1690-1715 cm⁻¹.[8] Other key signals include the aldehyde C-H stretch (often appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[8]

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts include [M+H]⁺ at m/z 189.05218 and [M+Na]⁺ at m/z 211.03412.[5]

Part 2: Synthesis, Reactivity, and Applications

Synthetic Strategy: Denitrogenative Hydrotrifluoromethylation

A modern and efficient method for the synthesis of (2,2,2-trifluoroethyl)arenes involves the denitrogenative hydrotrifluoromethylation of the corresponding benzaldehyde hydrazones.[9][10] This transition-metal-free approach offers operational simplicity and is tolerant of a wide range of functional groups.[10]

The process begins with the formation of a hydrazone from 4-substituted benzaldehyde. This intermediate is then reacted with a hypervalent iodine reagent, such as Togni's reagent (a CF₃-benziodoxolone), in the presence of a base. This induces a reaction cascade that results in the loss of nitrogen gas and the formation of the desired 4-(2,2,2-trifluoroethyl)benzaldehyde.[10]

Caption: Synthetic workflow for 4-(2,2,2-Trifluoroethyl)benzaldehyde.

Core Reactivity

The reactivity of 4-(2,2,2-trifluoroethyl)benzaldehyde is dominated by its aldehyde group. It readily undergoes reactions typical of aromatic aldehydes, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Nucleophilic addition reactions, such as the formation of cyanohydrins or acetals.

-

Condensation reactions , like the Wittig reaction to form alkenes or aldol-type condensations.[11]

The trifluoroethyl group is generally stable under many reaction conditions but can influence the electronic properties of the aromatic ring, potentially affecting reaction rates compared to unsubstituted benzaldehyde.

Applications in Drug Discovery and Development

The primary value of 4-(2,2,2-trifluoroethyl)benzaldehyde lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry.[1] The trifluoromethyl (CF₃) group is a bioisostere for several functional groups and is known to enhance drug efficacy by:

-

Improving Metabolic Stability : The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes.

-

Increasing Lipophilicity : This can improve a drug's ability to cross cell membranes.

-

Modulating Acidity/Basicity : The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

This building block can be used in the synthesis of various classes of compounds, including inhibitors for enzymes like kinases or proteases, where the trifluoroethylphenyl moiety can occupy specific hydrophobic pockets in the target protein.

Part 3: Safety and Handling

As a chemical intermediate, proper handling of 4-(2,2,2-trifluoroethyl)benzaldehyde is essential. While specific safety data for this exact compound is not detailed in the search results, data for structurally similar fluorinated benzaldehydes provides guidance.

-

Hazards Identification : Similar compounds are often classified as irritants to the skin, eyes, and respiratory system.[12] Some may be harmful if swallowed.

-

Precautionary Measures : Standard laboratory safety protocols should be strictly followed.[13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][14]

-

Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15]

-

-

Spill and Exposure Procedures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[14]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-(2,2,2-Trifluoroethyl)benzaldehyde is a strategically important synthetic intermediate. Its combination of a reactive aldehyde handle and the property-enhancing trifluoroethyl group makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures is paramount for its successful application in the synthesis of novel and potentially therapeutic agents.

References

-

The Lab Chemical. 4-(2,2,2-Trifluoroethyl)benzaldehyde-R181427. Available from: [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChemLite. 4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O). Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes | Request PDF. Available from: [Link]

-

PubMed. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. Available from: [Link]

-

European Patent Office. Benzaldehyde derivative and process for its preparation - EP 0145334 A2. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. Available from: [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 더랩케미칼 - 4-(2,2,2-Trifluoroethyl)benzaldehyde-R181427 [thelabchemical.com]

- 5. PubChemLite - 4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O) [pubchemlite.lcsb.uni.lu]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Commercial Availability & Technical Profile: 4-(2,2,2-Trifluoroethyl)benzaldehyde

[1][2][3]

Executive Summary

4-(2,2,2-Trifluoroethyl)benzaldehyde (CAS: 1360594-78-0) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical discovery.[1][2][3] It serves as a critical intermediate for introducing the 2,2,2-trifluoroethyl group —a bioisostere of the ethyl group that offers enhanced metabolic stability and altered lipophilicity.[1][2]

Commercially, this compound is classified as a Tier 2 Building Block : widely listed by catalog vendors but typically maintained in low stock (milligram to gram scale), with kilogram quantities requiring lead times of 4–8 weeks for custom synthesis.[1][3] Its availability is constrained by the cost of trifluoroethylating agents and the multi-step synthesis required to preserve the aldehyde functionality.[2][3]

Chemical Significance & Application

The Trifluoroethyl Advantage

In drug design, the 2,2,2-trifluoroethyl group (

-

Metabolic Blocking: The strong C-F bonds prevent metabolic oxidation at the terminal position, blocking P450-mediated dealkylation.[2][3]

-

Electronic Modulation: The electron-withdrawing nature of the

group lowers the pKa of adjacent protons and alters the electronic distribution of the aromatic ring without significantly changing steric bulk.[2][3]

Core Applications[2][3][4][5][6]

Commercial Landscape

Supply Chain Status

-

Primary Suppliers: Fluorochem, Enamine, Combi-Blocks, and specialized fluorochemistry vendors (e.g., Oakwood Chemical, Apollo Scientific).[1][3]

-

Stock Availability:

-

Pricing Trends: High.[2][3] The compound is significantly more expensive than non-fluorinated analogs due to the cost of the trifluoroethyl iodide/triflate precursors and palladium catalysts used in manufacturing.[2]

Sourcing Strategy (Buy vs. Make)

| Parameter | Buy (Catalog) | Make (In-House) |

| Scale | < 10 grams | > 50 grams |

| Cost Efficiency | High for small qty | Higher efficiency at scale |

| Time | 1–2 weeks | 2–3 weeks (optimization + purification) |

| Purity Risk | Low (CoA provided) | Moderate (Purification required) |

Recommendation: For initial SAR (Structure-Activity Relationship) screening, direct purchase is recommended to avoid the handling of volatile and expensive trifluoroethylating agents.[2][3]

Synthetic Routes & Manufacturing

Understanding the synthesis is crucial for assessing supply reliability and impurity profiles.[2][3] The commercial manufacturing route typically avoids direct functionalization of benzaldehyde, which is prone to side reactions.[3]

Dominant Manufacturing Route: Formylation

The most scalable industrial route involves the synthesis of the 1-bromo-4-(2,2,2-trifluoroethyl)benzene intermediate, followed by formylation.[1][2][3] This method segregates the difficult trifluoroethylation step from the sensitive aldehyde group.[2][3]

Step 1: Cross-coupling of 1-bromo-4-iodobenzene with 2,2,2-trifluoroethyl iodide (mediated by Copper/Palladium).[1][2][3] Step 2: Lithium-Halogen exchange followed by quenching with DMF (Dimethylformamide).[2][3]

Emerging Academic Route: Hydrazone Functionalization

Recent methodologies utilize palladium-catalyzed hydrotrifluoromethylation of benzaldehyde hydrazones.[2][3] While chemically elegant, this is less common in bulk manufacturing due to the cost of ligands and purification steps.[3]

Synthesis Workflow Diagram

Caption: Figure 1. Primary industrial synthesis route via metal-halogen exchange.[1][2][3]

Quality Control & Specifications

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities common to the synthesis pathways described above.

Key Specification Table

| Test | Acceptance Criteria | Scientific Rationale |

| Appearance | Colorless to pale yellow liquid/solid | Darkening indicates oxidation or polymerization.[1][2][3] |

| Purity (GC/HPLC) | ≥ 97.0% | Aldehydes degrade over time; <95% suggests poor storage.[2][3] |

| 1H-NMR | Conforms to structure | Verify aldehyde proton (~10 ppm) and |

| Impurity A | < 1.0% (Benzoic Acid derivative) | Auto-oxidation product (4-(2,2,2-trifluoroethyl)benzoic acid).[1][2][3] |

| Impurity B | < 0.5% (Des-formyl) | Residual intermediate (1-bromo-4-(2,2,2-trifluoroethyl)benzene).[1][2][3] |

| Water (KF) | < 0.5% | Water promotes hydrate formation and oxidation.[2][3] |

Handling & Stability[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid.[2][3]

-

Safety: Classified as an Irritant (H315, H319, H335).[1][3] Avoid inhalation. The trifluoroethyl group does not impart specific acute toxicity beyond the baseline hazard of the benzaldehyde core, but standard PPE is required.[2]

References

-

Fluorochem Product Data. 4-(2,2,2-trifluoroethyl)benzaldehyde (CAS 1360594-78-0).[1][2][3] Retrieved from [2][3]

-

Sigma-Aldrich Safety Data. Safety Data Sheet for Fluorinated Benzaldehydes. Retrieved from [2][3]

-

PubChem Compound Summary. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Precursor).[1][2][3] Retrieved from [2][3]

-

ResearchGate Article. Recent advances in trifluoroethylation reaction. (Context on synthesis methods). Retrieved from

Sources

- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Fluorinated Motifs in Medicinal Chemistry: A Technical Deep Dive into 4-(2,2,2-Trifluoroethyl)benzaldehyde

Executive Summary: The Fluorine Effect

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating physicochemical properties. 4-(2,2,2-Trifluoroethyl)benzaldehyde represents a high-value pharmacophore building block. It combines a versatile aldehyde handle for divergent synthesis with a 2,2,2-trifluoroethyl motif—a group that offers a unique balance of lipophilicity and metabolic stability compared to its non-fluorinated ethyl counterpart.

This guide moves beyond basic nomenclature to provide a rigorous examination of this molecule’s synthesis, reactivity, and application in high-affinity ligand design.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

Precise identification is critical, as confusion with the trifluoroacetyl analog is common in catalog searches.

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | 4-(2,2,2-Trifluoroethyl)benzaldehyde |

| Common Synonyms | p-(2,2,2-Trifluoroethyl)benzaldehyde; 4-(Trifluoroethyl)benzaldehyde |

| CAS Registry Number | 1360594-78-0 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| SMILES | O=CC1=CC=C(CC(F)(F)F)C=C1 |

| InChIKey | PCYNRZZHBBBWCC-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Data | Note |

| Physical State | Solid / Low-melting Solid | Typically off-white to pale yellow crystalline solid. |

| Boiling Point | ~220–225 °C (Predicted) | High boiling point due to polarity of the aldehyde and dipole of the C-F bonds. |

| Lipophilicity (cLogP) | ~2.8 | significantly more lipophilic than ethylbenzaldehyde due to fluorination. |

| H-Bond Acceptors | 4 | 1 (Aldehyde O) + 3 (Fluorine atoms - weak acceptors). |

Synthetic Methodology: The Lithiation-Formylation Protocol

While various cross-coupling routes exist, the most robust, scalable, and "self-validating" method for generating this aldehyde in a research setting is the Lithium-Halogen Exchange of the commercially available bromide precursor, followed by formylation.

Rationale

Direct trifluoroethylation of benzaldehyde is chemically challenging due to competing side reactions. Starting from 1-bromo-4-(2,2,2-trifluoroethyl)benzene ensures the fluorinated tail is already intact, reducing the workflow to a reliable functional group interconversion.

Step-by-Step Protocol

Reagents:

-

Substrate: 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (1.0 eq)

-

Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Electrophile: Anhydrous DMF (Dimethylformamide) (1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Workflow:

-

System Preparation: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add the bromide substrate and dissolve in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical Control Point: Ensure temperature equilibration for 15 minutes to prevent benzyne formation or polymerization.

-

Lithiation (The "Exchange"): Add n-BuLi dropwise over 20 minutes.

-

Observation: The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species.

-

Time: Stir at -78 °C for 45–60 minutes.

-

-

Formylation (The "Quench"): Add anhydrous DMF dropwise. The color may shift to a lighter pale yellow.

-

Hydrolysis: Remove the cooling bath and allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl or 1M HCl.

-

Causality: Acid hydrolysis breaks down the hemiaminal intermediate, releasing the free aldehyde and dimethylamine.

-

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

Visualization: Synthetic Pathway

Figure 1: Lithiation-formylation sequence. The color change at the Aryllithium stage serves as a visual process indicator.

Medicinal Chemistry Applications

Why choose this specific building block? The 2,2,2-trifluoroethyl group is not merely a "heavy" ethyl group; it is a metabolic shield.

Metabolic Stability (The "Fluorine Wall")

In a standard ethyl group (-CH2CH3), the benzylic position is susceptible to oxidation by Cytochrome P450 enzymes. However, the adjacent CF3 group in the trifluoroethyl motif (-CH2CF3) exerts a strong electron-withdrawing effect (Inductive effect, -I).

-

Effect: This deactivates the benzylic C-H bonds, significantly raising the energy barrier for hydrogen atom abstraction (HAT) by metabolic enzymes.

-

Result: Extended half-life (t½) of the drug candidate.[4]

Bioisosterism & Lipophilicity

The CF3 group is often considered a bioisostere for an isopropyl group in terms of steric bulk, but with radically different electronics.

-

Dipole Moment: The C-F bonds create a local dipole that can engage in specific electrostatic interactions with protein binding pockets (e.g., orthogonal multipolar interactions with backbone amides).

-

Lipophilicity: The fluorination increases logP, facilitating membrane permeability (Blood-Brain Barrier penetration).[4]

Reactivity Landscape & Derivatization[7]

The aldehyde functionality at the para position serves as a "divergent point" for library synthesis.

Key Transformations

-

Reductive Amination: The most common application. Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields benzylic amines, a scaffold ubiquitous in GPCR ligands and kinase inhibitors.

-

Wittig/Horner-Wadsworth-Emmons: Olefination converts the aldehyde to styrene derivatives, useful for polymerization or further functionalization.

-

Oxidation: Conversion to the benzoic acid derivative for amide coupling.

Visualization: Divergent Synthesis

Figure 2: The aldehyde acts as a linchpin for diverse chemical space exploration.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A distinct singlet at δ 10.0 ppm .

-

Aromatic Protons: Two doublets (AA'BB' system) around δ 7.8 and δ 7.4 ppm .

-

Methylene (-CH₂-): A quartet (due to coupling with 3 Fluorines) around δ 3.4 ppm (J ≈ 10–11 Hz).

-

-

¹⁹F NMR:

-

A single triplet signal around δ -65 to -66 ppm (coupled to the CH₂ protons). This is the definitive check for the integrity of the trifluoroethyl group.

-

-

IR Spectroscopy:

-

Strong C=O stretch at ~1700 cm⁻¹ .

-

C-F stretching vibrations in the 1100–1300 cm⁻¹ region.

-

References

-

Fluorochem Product Data. 4-(2,2,2-trifluoroethyl)benzaldehyde (CAS 1360594-78-0).[5] Retrieved from

-

PubChem Compound Summary. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Precursor). National Library of Medicine. Retrieved from

- Gillis, E. P., et al. (2015).Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Contextual grounding for metabolic stability of trifluoroethyl group).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 2. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

A Comprehensive Technical Guide to 4-(2,2,2-Trifluoroethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoroethyl Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated motifs, the 2,2,2-trifluoroethyl group has emerged as a particularly valuable substituent. Its strong electron-withdrawing nature and metabolic robustness make it a desirable feature in the design of novel therapeutics.

This technical guide provides an in-depth exploration of 4-(2,2,2-trifluoroethyl)benzaldehyde, a versatile building block that combines the reactivity of an aromatic aldehyde with the advantageous properties of the trifluoroethyl group. This document will serve as a comprehensive resource for researchers and drug development professionals, covering its synthesis, chemical and physical properties, and potential applications as a key intermediate in the synthesis of novel pharmaceuticals.

Synthesis of 4-(2,2,2-Trifluoroethyl)benzaldehyde: A Modern Approach

The synthesis of (2,2,2-trifluoroethyl)arenes has been advanced by the development of denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones. This method offers a direct and efficient route to introduce the trifluoroethyl group onto an aromatic ring.

Key Synthetic Strategy: Denitrogenative Hydrotrifluoromethylation

A promising method for the synthesis of 4-(2,2,2-trifluoroethyl)benzaldehyde involves the reaction of 4-formylbenzaldehyde hydrazone with a trifluoromethylating agent, such as Togni's reagent (a hypervalent iodine compound), in the presence of a base.[1][2][3] This reaction proceeds through the formation of a diazo intermediate, which then undergoes denitrogenation and subsequent trifluoromethylation.

Experimental Protocol: Representative Synthesis of a (2,2,2-Trifluoroethyl)arene from an Aryl Aldehyde Hydrazone

Causality: The following protocol is a representative procedure for the denitrogenative hydrotrifluoromethylation of an aryl aldehyde hydrazone. The specific conditions may require optimization for the synthesis of 4-(2,2,2-trifluoroethyl)benzaldehyde.

-

Hydrazone Formation:

-

To a solution of the starting benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq.).

-

The reaction mixture is typically stirred at room temperature or gently heated until the formation of the hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone can often be isolated by filtration or extraction.

-

-

Denitrogenative Hydrotrifluoromethylation: [1][2]

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl aldehyde hydrazone (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add a base, such as potassium hydroxide (2.0 eq.), and a fluoride source, like cesium fluoride (1.5 eq.).

-

To this mixture, add a trifluoromethylating agent, such as Togni's CF₃-benziodoxolone reagent (1.2 eq.).

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired (2,2,2-trifluoroethyl)arene.

-

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(2,2,2-Trifluoroethyl)benzaldehyde.

Chemical and Physical Properties

Understanding the chemical and physical properties of 4-(2,2,2-trifluoroethyl)benzaldehyde is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | [4] |

| Molecular Weight | 188.15 g/mol | [5] |

| CAS Number | 1360594-78-0 | [5] |

| Appearance | Likely a solid or liquid | - |

| Purity | Commercially available at ≥98% | [5] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton: A singlet peak is expected around 9.9-10.1 ppm . This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: Two doublets are expected in the aromatic region, likely between 7.4 and 8.0 ppm . The protons ortho to the aldehyde group will be further downfield due to its electron-withdrawing nature.

-

Trifluoroethyl Protons: A quartet is expected around 3.4-3.5 ppm for the -CH₂- group, coupled to the three fluorine atoms of the -CF₃ group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A peak in the range of 190-193 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Four signals are expected in the aromatic region between 125 and 140 ppm . The carbon attached to the aldehyde group will be the most downfield.

-

Trifluoroethyl Carbons:

-

The -CH₂- carbon is expected to appear as a quartet around 40 ppm due to coupling with the three fluorine atoms.

-

The -CF₃ carbon will appear as a quartet around 125 ppm , also due to coupling with the adjacent methylene protons.

-

¹⁹F NMR Spectroscopy (Predicted)

-

A triplet is expected around -65 to -66 ppm (relative to CFCl₃), corresponding to the -CF₃ group, coupled to the two protons of the adjacent -CH₂- group.[6]

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoroethyl group.

-

Aromatic C-H and C=C Stretches: Typical absorptions for a substituted benzene ring will be present.

Mass Spectrometry (Predicted)

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 188.04. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 189.05 and [M+Na]⁺ at m/z 211.03.[4]

Applications in Drug Discovery and Development

4-(2,2,2-Trifluoroethyl)benzaldehyde is a valuable building block for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, while the trifluoroethyl group imparts desirable pharmacokinetic properties.

Potential Synthetic Transformations

The aldehyde group of 4-(2,2,2-trifluoroethyl)benzaldehyde can participate in a variety of well-established organic reactions, allowing for the construction of diverse compound libraries.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. This is a fundamental transformation in medicinal chemistry for introducing diversity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides to form alkenes, providing access to a different class of compounds.

-

Aldol and Knoevenagel Condensations: Carbon-carbon bond-forming reactions that allow for the elaboration of the aldehyde into more complex structures.

-

Multicomponent Reactions: As a key component in reactions like the Biginelli or Hantzsch reactions to rapidly generate heterocyclic scaffolds.[7]

Workflow for Utilizing 4-(2,2,2-Trifluoroethyl)benzaldehyde in a Drug Discovery Program

Caption: A typical workflow for leveraging a building block in drug discovery.

Case Study: The Trifluoroethyl Group in Approved Drugs

While a specific drug derived from 4-(2,2,2-trifluoroethyl)benzaldehyde is not yet on the market, the importance of the trifluoroethyl moiety is evident in several approved pharmaceuticals. For instance, the inclusion of 2,2,2-trifluoroethylamine as a building block in the synthesis of certain drugs highlights the value of this functional group in achieving desired biological activity and pharmacokinetic profiles.[8]

Potential as a Precursor to Bioactive Heterocycles

Benzaldehyde and its derivatives are common starting materials for the synthesis of a wide array of bioactive heterocyclic compounds. Given the reactivity of its aldehyde group, 4-(2,2,2-trifluoroethyl)benzaldehyde is a prime candidate for the synthesis of novel quinolines, dihydropyrimidinones, and other heterocyclic systems that are prevalent in medicinal chemistry.[7][9] The presence of the trifluoroethyl group on these scaffolds could lead to new intellectual property and potentially improved drug-like properties.

Conclusion and Future Outlook

4-(2,2,2-Trifluoroethyl)benzaldehyde represents a strategically important building block for modern drug discovery. Its synthesis, while not yet widely documented in detail, is accessible through modern synthetic methodologies. The combination of a reactive aldehyde handle and the beneficial properties of the trifluoroethyl group makes it an attractive starting material for the generation of diverse compound libraries. As the demand for metabolically robust and potent drug candidates continues to grow, the utilization of fluorinated building blocks like 4-(2,2,2-trifluoroethyl)benzaldehyde is poised to play an increasingly significant role in the development of the next generation of therapeutics. Further exploration of its reactivity and its application in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

-

Beilstein Journal of Organic Chemistry. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Supporting Information. [Link]

-

ResearchGate. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes | Request PDF. [Link]

-

Organic Letters. Visible-Light-Induced Regio- and Stereoselective C(sp2)–H Trifluoroethylation of Enamides with 2,2,2-Trifluoroethyl Iodide. [Link]

-

ACS Publications. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. [Link]

-

Nature. Visible-light-mediated deoxygenative transformation of 1,2-dicarbonyl compounds through energy transfer process. [Link]

-

ACS Publications. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles | Organic Letters. [Link]

-

ResearchGate. Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. [Link]

-

PubMed. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. [Link]

- Google Patents.

-

University of Waterloo. Publications | Murphy Lab. [Link]

-

National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

-

Jurnal Kimia Riset. 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. [Link]

-

Beilstein Journal of Organic Chemistry. C–H Trifluoromethylthiolation of aldehyde hydrazones. [Link]

- Google Patents. US11186584B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)

-

Patsnap. 4-fluorobenzaldehyde patented technology retrieval search results - Eureka. [Link]

-

National Institutes of Health. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

-

MDPI. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

-

PubChem. 4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications | Murphy Lab | University of Waterloo [uwaterloo.ca]

- 4. PubChemLite - 4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 8. US11186584B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Aldol Condensation Protocols for 4-(2,2,2-Trifluoroethyl)benzaldehyde

Abstract & Strategic Value

This application note details the optimized protocols for performing Aldol condensation reactions utilizing 4-(2,2,2-trifluoroethyl)benzaldehyde (CAS: 1360594-78-0).

In modern medicinal chemistry, the 2,2,2-trifluoroethyl (

This guide addresses the specific reactivity profile of this aldehyde. Unlike standard benzaldehyde, the inductive electron-withdrawing effect (

Chemical Profile & Reactivity

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

| Property | Data | Implication for Aldol Reaction |

| Structure | 4-(2,2,2-Trifluoroethyl)benzaldehyde | para-substitution minimizes steric hindrance at the carbonyl. |

| Electronic Effect | Inductive Withdrawal ( | The |

| Acidity (pKa) | Non-enolizable electrophile. Must be the acceptor (cannot act as the nucleophile). | |

| Lipophilicity | High | Requires organic co-solvents (THF, EtOH) for aqueous base protocols. |

| NMR Marker | Excellent internal handle for monitoring reaction conversion via |

Mechanistic Pathway

The reaction follows a standard Claisen-Schmidt condensation pathway. However, the enhanced electrophilicity of the aldehyde facilitates the initial nucleophilic attack, often allowing the reaction to proceed at lower temperatures than traditional substrates.

Protocol A: Base-Catalyzed Condensation (Claisen-Schmidt)

Best for: Robust synthesis of chalcones (enones) with stable ketone partners (e.g., acetophenone, cyclohexanone). Scale: 1.0 mmol to 50 mmol.

Reagents & Materials[1][2][3]

-

Electrophile: 4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 equiv).

-

Nucleophile: Methyl ketone (e.g., Acetophenone) (1.0 – 1.1 equiv).

-

Catalyst: NaOH (10% aq) or KOH (solid).

-

Solvent: Ethanol (95%) or Methanol.

Step-by-Step Methodology

-

Nucleophile Activation:

-

In a round-bottom flask, dissolve the ketone (1.0 equiv) in Ethanol (

). -

Add aqueous NaOH (10% w/v, 0.5 equiv) dropwise.

-

Rationale: Pre-generating the enolate ensures that when the aldehyde is added, it is immediately trapped, minimizing aldehyde exposure to strong base which could trigger Cannizzaro side-reactions.

-

-

Aldehyde Addition:

-

Cool the mixture to

(ice bath). -

Slowly add 4-(2,2,2-trifluoroethyl)benzaldehyde (1.0 equiv), either neat (if liquid) or dissolved in minimal ethanol.

-

Note: The trifluoroethyl group increases lipophilicity. If the solution becomes cloudy/oily, add minimal THF to restore homogeneity.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Self-Validating Step: Monitor via TLC (Hexane/EtOAc 8:1). The product (chalcone) will be UV-active and significantly less polar than the intermediate aldol.

-

Endpoint: Disappearance of the aldehyde spot.

-

-

Workup & Purification:

-

Precipitation: Many chalcones will precipitate as solids upon cooling or adding water. Filter and wash with cold cold ethanol/water (1:1).

-

Extraction (if oil): Dilute with water, extract with Ethyl Acetate (

). Wash organic layer with Brine, dry over -

Purification: Recrystallization from EtOH or Flash Chromatography.

-

Protocol B: Lewis Acid-Catalyzed (Mukaiyama Aldol)

Best for: Sensitive substrates, precise diastereocontrol, or when the "Base" protocol fails to dehydrate. Requisite: Pre-synthesis of Silyl Enol Ether from the ketone.

Reagents

-

Electrophile: 4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 equiv).

-

Nucleophile: Silyl Enol Ether of ketone (1.1 equiv).

-

Lewis Acid:

(1.0M in DCM) or -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup:

-

Flame-dry a flask and maintain under Nitrogen/Argon atmosphere.

-

Dissolve the aldehyde (1.0 equiv) in anhydrous DCM (

). -

Cool to

.

-

-

Lewis Acid Activation:

-

Add

(1.1 equiv) dropwise. The solution may turn yellow/orange (complexation). -

Stir for 15 minutes to activate the carbonyl.

-

Expert Insight: The trifluoroethyl group makes the aldehyde slightly more Lewis-basic at the oxygen due to inductive polarization, facilitating strong coordination.

-

-

Addition:

-

Add the Silyl Enol Ether (1.1 equiv) dropwise.

-

Stir at

for 1 hour, then slowly warm to

-

-

Quench:

-

Quench with saturated aqueous

. -

Extract with DCM.

-

Analytical Validation & Troubleshooting

Data Interpretation Table

| Observation | Cause | Corrective Action |

| Product is an oil, not solid | Trifluoroethyl group lowers MP | Do not rely on crystallization. Use column chromatography.[1] |

| Intermediate Aldol persists | Incomplete dehydration | Reflux with catalytic p-TsOH in Toluene (Dean-Stark trap). |

| Multiple Fluorine Peaks | Side reactions/Oligomers | Check |

Workflow Visualization

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Aldol Reactions).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506.

-

PubChem Compound Summary. (2025). 4-(2,2,2-Trifluoroethyl)benzaldehyde (CAS 1360594-78-0).[2] National Center for Biotechnology Information.

Sources

Application Note & Protocol: Synthesis of Stilbene Analogs via Wittig Reaction with 4-(2,2,2-Trifluoroethyl)benzaldehyde

Introduction: The Strategic Synthesis of Electron-Deficient Stilbenes

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig, an achievement recognized with the 1979 Nobel Prize in Chemistry, revolutionized the synthesis of alkenes by providing unparalleled control over the double bond's position.[1][3][4] This protocol details the application of the Wittig reaction to synthesize a trifluoroethyl-substituted stilbene derivative, a structure of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group.[5]

We will focus on the reaction between 4-(2,2,2-Trifluoroethyl)benzaldehyde and the ylide generated from benzyltriphenylphosphonium bromide. The substrate, 4-(2,2,2-Trifluoroethyl)benzaldehyde, features a potent electron-withdrawing group on the aromatic ring. This electronic feature enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic attack by the Wittig reagent. The chosen phosphonium salt, benzyltriphenylphosphonium bromide, generates a "semi-stabilized" ylide, where the negative charge is delocalized into the adjacent phenyl ring.[6] The stereochemical outcome of reactions with semi-stabilized ylides can be variable, often yielding a mixture of (E)- and (Z)-isomers, a critical consideration in the purification and characterization stages.[6][7]

This guide provides a comprehensive, step-by-step protocol, explains the underlying mechanistic principles, and offers practical insights for researchers in organic synthesis and drug development.

Mechanistic Overview: Controlling the Olefination

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[2] This initial attack leads to the formation of a key four-membered heterocyclic intermediate known as an oxaphosphetane.[2][6][8] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond (P=O) is the thermodynamic driving force for the entire reaction sequence.[4][8]

The stereoselectivity of the Wittig reaction is largely determined by the stability of the starting ylide:

-

Non-stabilized Ylides (R = alkyl): These are highly reactive and typically lead to the (Z)-alkene via a kinetically controlled pathway.[9][10]

-

Stabilized Ylides (R = ester, ketone): These are less reactive, allowing the initial addition step to be reversible. The reaction proceeds under thermodynamic control to favor the formation of the more stable (E)-alkene.[6][9][11]

-

Semi-stabilized Ylides (R = aryl, vinyl): As used in this protocol, these ylides exhibit intermediate reactivity, and the E/Z selectivity can be poor.[6][7] For applications requiring high (E)-selectivity with such ylides, modifications like the Schlosser protocol may be necessary.[12][13]

Detailed Experimental Protocol

This protocol describes the synthesis of (E/Z)-1-(4-(2,2,2-trifluoroethyl)phenyl)-2-phenylethene.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Mmol | Eq. |

| Benzyltriphenylphosphonium bromide | C₂₅H₂₂BrP | 433.32 | 2.38 g | 5.5 | 1.1 |

| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 0.22 g | 5.5 | 1.1 |

| 4-(2,2,2-Trifluoroethyl)benzaldehyde | C₉H₇F₃O | 188.15 | 0.94 g | 5.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

100 mL two-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and water-reactive.[14] It releases flammable hydrogen gas upon contact with water or protic solvents.[14][15] Handle the 60% dispersion in mineral oil in an inert atmosphere (glovebox or under nitrogen/argon).[14][16] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[17][18] A Class D fire extinguisher for combustible metals should be available.[14]

-

Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

-

Organophosphorus Compounds: Phosphonium salts and triphenylphosphine oxide can be irritants. Handle in a well-ventilated fume hood.

-

The entire procedure must be conducted under an inert atmosphere (N₂ or Ar) until the quenching step.

Step-by-Step Procedure

Part A: Ylide Generation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

-

To the flask, add sodium hydride (0.22 g, 5.5 mmol, 1.1 eq) followed by benzyltriphenylphosphonium bromide (2.38 g, 5.5 mmol, 1.1 eq).

-

Seal the flask with septa and introduce anhydrous THF (~30 mL) via syringe.

-

Stir the resulting white suspension at room temperature for 1 hour under the inert atmosphere. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

Part B: Wittig Reaction 5. In a separate dry vial, dissolve 4-(2,2,2-Trifluoroethyl)benzaldehyde (0.94 g, 5.0 mmol, 1.0 eq) in anhydrous THF (~10 mL). 6. Cool the ylide suspension from Part A to 0 °C using an ice-water bath. 7. Slowly add the aldehyde solution dropwise to the stirred ylide suspension via syringe over 15-20 minutes. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

Part C: Work-up and Purification 9. Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride solution (~20 mL). Hydrogen gas evolution may be observed as excess NaH is quenched. 10. Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~30 mL) and water (~20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~20 mL each).[19] 11. Washing: Combine the organic extracts and wash them sequentially with water (~30 mL) and then brine (~30 mL) to remove residual inorganic salts. 12. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Purification: The crude product will be a mixture of the desired alkene isomers and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate gradient, starting with 100% hexane) is typically effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.

Expert Tip: Triphenylphosphine oxide can sometimes be challenging to separate. If chromatography is difficult, the crude solid can be triturated with cold diethyl ether or pentane, in which the non-polar stilbene is more soluble than the oxide. An alternative method involves precipitating the oxide as a complex by treating the crude mixture with ZnCl₂ in ethanol.[20]

Figure 2: Experimental workflow for the Wittig synthesis. Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive ylide due to moisture or air exposure.2. Insufficiently strong base or incomplete deprotonation. | 1. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.2. Use freshly opened/distilled anhydrous THF. Ensure the NaH is not expired and has been stored properly. |

| Low Yield | 1. Steric hindrance.2. Side reactions (e.g., ylide decomposition).3. Product loss during workup/purification. | 1. For sterically hindered substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often gives higher yields for (E)-alkenes.[19]2. Add the aldehyde at a low temperature (0 °C or -78 °C) to minimize side reactions. |

| Poor E/Z Selectivity | Inherent nature of semi-stabilized ylides. | 1. Accept the mixture and separate isomers via careful chromatography or recrystallization.2. For exclusive (E)-alkene synthesis, employ the Schlosser modification of the Wittig reaction.[7][12][13] |

| Difficulty Removing Ph₃P=O | High polarity and crystallinity of the byproduct, similar to some products. | 1. Optimize chromatography eluent for better separation.2. Triturate the crude product with a non-polar solvent (e.g., cold ether or hexanes).3. Precipitate the oxide as a ZnCl₂(OPPh₃)₂ complex.[20] |

References

-

Wittig reaction - Wikipedia. Wikipedia. [Link]

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Schlosser Modification - SynArchive. SynArchive. [Link]

-

Schlosser Modification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Dalal Institute. Dalal Institute. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

-

Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. The Organic Chemistry Tutor. [Link]

-

The Wittig Reaction - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

-

Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Publishing. Royal Society of Chemistry. [Link]

-

Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

-

Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

-

Synthesis of Stilbene Derivatives - Refubium. Freie Universität Berlin. [Link]

-

MSDS for SODIUM HYDRIDE - Alkali Metals. Alkali Metals. [Link]

-

Wittig Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

- Preparation method of trans-stilbene compound and water-soluble derivative of compound - Google Patents.

-

The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Chemistry Steps. [Link]

-

The Wittig reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Stilbenes Preparation and Analysis - Wiley-VCH. Wiley-VCH. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]

-

Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate. ResearchGate. [Link]

-

The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. synarchive.com [synarchive.com]

- 13. Schlosser Modification [organic-chemistry.org]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. nj.gov [nj.gov]

- 18. alkalimetals.com [alkalimetals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

Application Notes and Protocols: The Strategic Use of 4-(2,2,2-Trifluoroethyl)benzaldehyde in Modern Medicinal Chemistry

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (-CF3) and related fluoroalkyl groups are paramount for their ability to profoundly modulate the physicochemical and biological properties of a molecule.[2][3][4] The introduction of such moieties can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinity and selectivity for a biological target.[1][5] The 2,2,2-trifluoroethyl group, in particular, offers a unique combination of these benefits. Its strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation, which can lead to an extended plasma half-life and improved pharmacokinetic profiles.[6][7]

4-(2,2,2-Trifluoroethyl)benzaldehyde emerges as a critical and versatile building block for accessing this privileged motif. Its aldehyde functionality serves as a synthetic linchpin, allowing for a multitude of chemical transformations to construct complex molecular architectures. This guide provides an in-depth look at the properties, applications, and detailed experimental protocols for leveraging 4-(2,2,2-Trifluoroethyl)benzaldehyde in medicinal chemistry research and development.

The Impact of the Trifluoroethyl Group on Drug Properties

The decision to incorporate a trifluoroethyl group is driven by its predictable and advantageous effects on a drug candidate's profile. These effects stem from the unique properties of the fluorine atoms.

Caption: Impact of the trifluoroethyl moiety on drug properties.

Compound Profile and Safety Data

A thorough understanding of the reagent's properties and handling requirements is essential for its safe and effective use in the laboratory.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1360594-78-0 | [8] |

| Molecular Formula | C₉H₇F₃O | [9] |

| Molecular Weight | 188.15 g/mol | [9] |

| Appearance | Varies; typically a liquid | [10] |

| Boiling Point | ~178-179 °C | |

| Density | ~1.045 g/cm³ | |

| SMILES | O=Cc1ccc(cc1)CC(F)(F)F | [9] |

| InChIKey | PCYNRZZHBBBWCC-UHFFFAOYSA-N | [9] |

Safety and Handling

4-(2,2,2-Trifluoroethyl)benzaldehyde and structurally similar fluorinated benzaldehydes are considered hazardous substances and must be handled with appropriate precautions.[11]

-

Hazards: The compound is often classified as a combustible liquid.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Some related compounds carry warnings of being harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[11] Dispose of contents and container in accordance with local, regional, and national regulations.[10]

Applications in Synthetic Medicinal Chemistry

The aldehyde functional group is one of the most versatile in organic synthesis, acting as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes 4-(2,2,2-Trifluoroethyl)benzaldehyde a valuable starting material for creating diverse molecular scaffolds for drug discovery programs.[14][15][16]

Caption: Synthetic utility of 4-(2,2,2-Trifluoroethyl)benzaldehyde.

Key applications include:

-

Reductive Amination: A cornerstone reaction for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs). The reaction of the aldehyde with a primary or secondary amine forms an iminium ion intermediate that is subsequently reduced in situ.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide reliable access to substituted alkenes, including stilbene and cinnamate derivatives, which are scaffolds for anticancer, anti-inflammatory, and antimicrobial agents.[17]

-

Aldol and Claisen-Schmidt Condensations: Reaction with enolates from ketones or esters allows for the construction of β-hydroxy carbonyl compounds or α,β-unsaturated systems like chalcones, which are precursors to flavonoids and other important heterocyclic classes.

-

Multicomponent Reactions (MCRs): Benzaldehyde derivatives are common inputs for MCRs such as the Ugi, Biginelli, and Hantzsch reactions, enabling the rapid assembly of complex, drug-like molecules from simple precursors in a single step.[18]

Experimental Protocols

The following protocols are provided as representative examples of how 4-(2,2,2-Trifluoroethyl)benzaldehyde can be utilized in common, high-value synthetic transformations.

Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol details the synthesis of N-benzyl-1-(4-(2,2,2-trifluoroethyl)phenyl)methanamine, a representative secondary amine. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild, selective reducing agent that can be used in a one-pot procedure and does not react with the starting aldehyde.

Workflow Diagram

Caption: Workflow for one-pot reductive amination.

Materials

-

4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2,2,2-Trifluoroethyl)benzaldehyde (e.g., 1.0 mmol, 188 mg).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration, e.g., 10 mL). Add benzylamine (1.05 mmol, 112 mg, 114 µL) via syringe.

-

Imine Formation: Stir the solution at room temperature for 60 minutes. The formation of the intermediate imine (or iminium ion in the presence of trace acid) is typically not monitored.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the stirring solution in small portions over 5 minutes. Causality Note: Portion-wise addition controls any initial exotherm. STAB is mild enough not to reduce the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (e.g., 15 mL). Stir vigorously for 15 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes the acidic byproducts from the reducing agent and any unreacted STAB.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Workup - Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to afford the pure secondary amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Stilbene Analog via Wittig Reaction

This protocol describes the formation of a carbon-carbon double bond, a key step in synthesizing various pharmacophores.

Materials

-

4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology

-

Ylide Generation: To a flame-dried flask under N₂, add benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) and anhydrous THF (10 mL). Cool the resulting suspension to 0 °C in an ice bath.

-

Base Addition: Add KOtBu (1.2 mmol, 135 mg) portion-wise to the suspension. A deep color change (typically to orange or red) indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Causality Note: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide.

-

Aldehyde Addition: Dissolve 4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 mmol, 188 mg) in a minimal amount of anhydrous THF (~2 mL) and add it dropwise to the ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Quench the reaction with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash chromatography (silica gel, hexanes/ethyl acetate eluent) to yield the stilbene analog as a mixture of E/Z isomers.

References

-

Melo, T., Lopes, J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link][2][3]

-

Campos, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link][4][5]

-

Lin, F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link][6]

-

Altman, D. G., & Bland, J. M. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link][7]

-

Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Shindo-Kano Laboratory Website. [Link][14]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences. [Link][1]

-

Liu, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link][19]

-

Al-Zoubi, W., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link][18]

-

Beilstein Journal of Organic Chemistry. Design and synthesis of bioactive molecules. Beilstein Journals. [Link][15]

-

PubChem. 4-(2,2,2-trifluoroethyl)benzaldehyde. National Center for Biotechnology Information. [Link][9]

-

Jinmee, L. (2023). What are six applications for benzaldehyde. News Article. [Link][16]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. PubChemLite - 4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O) [pubchemlite.lcsb.uni.lu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 15. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]

- 16. News - What are six applications for benzaldehyde [sprchemical.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging 4-(2,2,2-Trifluoroethyl)benzaldehyde in Next-Gen Agrochemical Design

This Application Note is designed for discovery chemists and process engineers in the agrochemical sector. It details the strategic utilization of 4-(2,2,2-Trifluoroethyl)benzaldehyde (CAS: 1360594-78-0) as a pivotal building block for next-generation insecticides and fungicides.

Executive Summary: The "Fluorine Spacer" Effect

In modern agrochemical synthesis, the direct attachment of a trifluoromethyl group (-CF₃) to an aromatic ring is a standard tactic to increase lipophilicity and metabolic stability. However, this often alters the electronic properties of the ring too drastically (strong electron withdrawal).

4-(2,2,2-Trifluoroethyl)benzaldehyde offers a nuanced alternative: the 2,2,2-trifluoroethyl group (-CH₂CF₃) .

-

Electronic Modulation: The methylene spacer (-CH₂-) insulates the aromatic ring from the strong inductive withdrawal of the fluorine atoms, maintaining the ring's nucleophilicity for further functionalization.

-

Steric Volume: The group provides a unique steric bulk, larger than an ethyl group but with different rotational barriers due to the terminal fluorines.

-

Metabolic Blocking: It effectively blocks the para-position from metabolic oxidation (hydroxylation) while maintaining a lipophilic profile similar to a tert-butyl or isopropyl group.

This compound is a critical intermediate for synthesizing Isoxazoline Insecticides (analogous to Lotilaner/Fluralaner scaffolds) and SDHI Fungicides requiring extended lipophilic tails.

Chemical Profile & Handling

| Property | Data |

| IUPAC Name | 4-(2,2,2-Trifluoroethyl)benzaldehyde |

| CAS Number | 1360594-78-0 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~205°C (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Stability | Air-sensitive (oxidizes to benzoic acid derivative); Store under Nitrogen |

Safety Advisory: This compound is an irritant (H315, H319, H335).[1] All procedures below must be performed in a fume hood.

Primary Application: Synthesis of Novel Isoxazoline Insecticides

The most high-value application of this aldehyde is the rapid construction of diaryl-isoxazoline scaffolds via [3+2] cycloaddition. This pathway mimics the core chemistry of blockbuster ectoparasiticides.

Mechanism of Action (Rationale)

The aldehyde functionality is converted to a Nitrile Oxide (in situ), which acts as a 1,3-dipole. This dipole reacts with a styrene or vinyl-heterocycle (dipolarophile) to form the isoxazoline ring. The p-(CH₂CF₃) tail provides the necessary lipophilic anchor for the molecule to dock into the GABA-gated chloride channel of the target pest.

Visual Workflow (DOT Diagram)

Caption: Step-wise conversion of the aldehyde to the bioactive isoxazoline core via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Protocol A: Conversion to Aldoxime (Step 1)

Objective: Convert the carbonyl electrophile into a nucleophilic oxime precursor.

Reagents:

-

4-(2,2,2-Trifluoroethyl)benzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq) or Sodium Acetate

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol of the aldehyde in 30 mL of Ethanol.

-

Addition: Add a solution of NH₂OH·HCl (12.0 mmol) in 5 mL water.

-

Basification: Cool to 0°C. Dropwise add NaOH (12.0 mmol in 5 mL water).

-

Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

-

Workup: Concentrate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect >90% yield of a white/off-white solid. Use directly in Step 2.